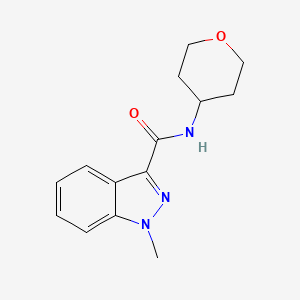![molecular formula C15H22N4OS B12231015 4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12231015.png)
4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and a thiomorpholine group. Compounds containing piperidine and pyrimidine structures are widely studied due to their significant pharmacological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation or cyclization reactions . The pyrimidine moiety is often introduced via condensation reactions involving suitable amines and aldehydes .
Industrial Production Methods
Industrial production of such compounds usually involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups .
Scientific Research Applications
4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: These include compounds like piperine and its analogs, which have similar structural features and biological activities.
Pyrimidine Derivatives: Compounds like pyrazolo[3,4-d]pyrimidine share structural similarities and are studied for their pharmacological properties.
Uniqueness
4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine is unique due to its specific combination of piperidine, pyrimidine, and thiomorpholine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H22N4OS |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[1-(5-methylpyrimidin-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C15H22N4OS/c1-12-9-16-15(17-10-12)19-4-2-3-13(11-19)14(20)18-5-7-21-8-6-18/h9-10,13H,2-8,11H2,1H3 |
InChI Key |
HYEKIGARMTYONE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCCC(C2)C(=O)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B12230934.png)
![8-(Oxolane-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12230940.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12230948.png)

![1-[5-(3-Hydroxy-4-methylphenyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B12230953.png)
![N-[(1,4-dioxan-2-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12230957.png)
![2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-bromopyrimidine](/img/structure/B12230961.png)
![3-({[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol](/img/structure/B12230962.png)

![1-Methyl-4-({4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1,2-dihydropyridin-2-one](/img/structure/B12230992.png)
![4-(4-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12231000.png)


![6-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12231027.png)
